molecular formula C196H280N54O61S6 B612439 H-Gly-DL-xiThr-DL-Ala-DL-Cys(1)-DL-Ser-DL-Cys(2)-Gly-DL-Asn-DL-Ser-DL-Lys-Gly-DL-xiIle-DL-Tyr-DL-Trp-DL-Phe-DL-Tyr-DL-Arg-DL-Pro-DL-Ser-DL-Cys(3)-DL-Pro-DL-xiThr-DL-Asp-DL-Arg-Gly-DL-Tyr-DL-xiThr-Gly-DL-Ser-DL-Cys(2)-DL-Arg-DL-Tyr-DL-Phe-DL-Leu-Gly-DL-xiThr-DL-Cys(1)-DL-Cys(3)-DL-xiThr-DL-Pro-DL-Ala-DL-Asp-OH CAS No. 713544-47-9

H-Gly-DL-xiThr-DL-Ala-DL-Cys(1)-DL-Ser-DL-Cys(2)-Gly-DL-Asn-DL-Ser-DL-Lys-Gly-DL-xiIle-DL-Tyr-DL-Trp-DL-Phe-DL-Tyr-DL-Arg-DL-Pro-DL-Ser-DL-Cys(3)-DL-Pro-DL-xiThr-DL-Asp-DL-Arg-Gly-DL-Tyr-DL-xiThr-Gly-DL-Ser-DL-Cys(2)-DL-Arg-DL-Tyr-DL-Phe-DL-Leu-Gly-DL-xiThr-DL-Cys(1)-DL-Cys(3)-DL-xiThr-DL-Pro-DL-Ala-DL-Asp-OH

Número de catálogo B612439
Número CAS: 713544-47-9
Peso molecular: 4561.06
Clave InChI: HEHYILNFEUDIQC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

APETx2 is selective and reversible blocker of acid-sensing ion channel 3 (ASIC3) (ic50 values are 63 and 175 nm for homomeric rat and human asic3 channels). It also inhibits nav1.8 and nav1.2 channels (ic50 values are 55 and 114 nm respectively). It shows analgesic effect on acid induced and inflammatory pain.

Aplicaciones Científicas De Investigación

Modulation of Acid-Sensing Ion Channels (ASICs)

APETx2 is known to be a potent inhibitor of ASIC3, a type of acid-sensing ion channel . ASICs are voltage-independent H±gated cation channels largely expressed in the nervous system of rodents and humans . APETx2 and its homologs from sea anemones, known as APETx-like peptides, have been instrumental in understanding the structure and the pH-dependent gating of rodent and human cloned ASICs .

Analgesic Effects

In rodents, APETx2 has shown potent analgesic effects after local application in cutaneous acidic and inflammatory pain . This supports the role of peripheral ASIC3 in primary thermal and mechanical hyperalgesia .

Pain Pathway Modulation

ASICs, the targets of APETx2, are expressed all along the pain pathways and the pharmacological data clearly support a role for these channels in pain . APETx2 interferes with ASIC gating by complex and pH-dependent mechanisms sometimes leading to opposite effects .

Potential Human Applications

The dual pH-dependent effects of ASIC-inhibiting toxins like APETx2 are fully compatible with, and even support, their analgesic effects in vivo, both in the central and the peripheral nervous system, as well as potential effects in humans .

Peptide Modulation

APETx2 is one of the five peptide modulators of ASICs attributed to structural class 1b of sea anemone toxins . It’s the first and most potent ASIC3 inhibitor .

Structural Integrity

The structural integrity of APETx2 has been studied using NMR analysis . This helps in understanding the stability of the peptide and its interaction with other molecules .

Molecular Modeling

Molecular modeling of APETx2 provides evidence that peptides hinder the collapse of acidic pockets and stabilize nonconducting channels’ state . This is crucial in understanding the interaction of APETx2 with ASICs .

Diverse Effects on ASIC Subtypes

APETx2 and its homologs demonstrate diverse effects on different ASIC subtypes . For example, while some peptides inhibit both ASIC1a and ASIC3, others potentiate ASIC3 while simultaneously inhibiting ASIC1a .

Mecanismo De Acción

Target of Action

APETx2, a peptide isolated from the sea anemone Anthopleura elegantissima, is a potent and selective inhibitor of acid-sensing ion channel 3 (ASIC3) . ASIC3 is a proton-gated sodium channel that is highly expressed in the nervous system of rodents and humans .

Mode of Action

APETx2 directly inhibits the ASIC3 channel by acting at its external side . It interacts with ASIC3 through a cluster of aromatic and basic residues . This interaction hinders the collapse of acidic pockets and stabilizes the nonconducting state of the channel .

Biochemical Pathways

APETx2 affects the 5-HT signaling pathway . It has been found to regulate intestinal motility and visceral sensitivity in post-infectious irritable bowel syndrome (PI-IBS) mice through this pathway . Additionally, APETx2 has been shown to reduce the expression level of ASIC3 protein in the dorsal root ganglion (DRG) of PI-IBS mice .

Pharmacokinetics

As a peptide, APETx2 faces many challenges in the drug development process, including the potential lack of stability often associated with therapeutic peptides . The susceptibility of wild-type APETx2 to trypsin and pepsin has been determined, and backbone cyclisation has been tested as a strategy to improve its resistance to enzymatic degradation . Cyclisation with either a six-, seven- or eight-residue linker vastly improved the protease resistance of apetx2 but substantially decreased its potency against asic3 .

Result of Action

APETx2 has analgesic effects in a variety of rodent pain models . It improves gastrointestinal function and visceral sensitivity in mice . Moreover, APETx2 increases the expression levels of 5-HT in serum and colon, corticotropin-releasing factor (CRF) and 5-HT4R in the colon, and 5-HT4R in brain tissue in PI-IBS mice .

Action Environment

The action, efficacy, and stability of APETx2 can be influenced by various environmental factors. For instance, the N-terminus of APETx2 plays a direct role in its interaction with the ASIC3 channel, and removing it has detrimental effects on the ability of APETx2 to inhibit ASIC3 . This suggests that the structural integrity of APETx2 is crucial for its action and that any changes in the environment that could affect this integrity might influence its efficacy and stability .

Propiedades

IUPAC Name

2-[2-[[1-[2-[[52-[2-[[2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]propanoylamino]-34-(4-aminobutyl)-40-(2-amino-2-oxoethyl)-19,69-dibenzyl-28-butan-2-yl-13,75,96-tris(3-carbamimidamidopropyl)-99-(carboxymethyl)-2a,60,87-tris(1-hydroxyethyl)-4,37,49,81-tetrakis(hydroxymethyl)-16,25,72,90-tetrakis[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-66-(2-methylpropyl)-1a,3,4a,6,10a,12,15,17a,18,21,24,27,30,33,36,39,42,45,48,51,59,62,65,68,71,74,77,80,83,86,89,92,95,98-tetratriacontaoxo-12a,13a,19a,20a,54,55-hexathia-a,2,3a,5,9a,11,14,16a,17,20,23,26,29,32,35,38,41,44,47,50,58,61,64,67,70,73,76,79,82,85,88,91,94,97-tetratriacontazapentacyclo[55.53.7.446,78.07,11.0105,109]henicosahectane-15a-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C196H280N54O61S6/c1-12-94(4)152-186(303)230-125(71-107-48-56-112(263)57-49-107)169(286)229-126(72-108-77-209-114-34-20-19-33-113(108)114)170(287)228-122(67-103-31-17-14-18-32-103)167(284)227-123(69-105-44-52-110(261)53-45-105)165(282)223-118(38-25-61-208-196(204)205)190(307)248-62-26-40-141(248)183(300)235-133(86-254)177(294)241-139-92-317-316-91-138(181(298)247-157(101(11)259)192(309)250-64-28-39-140(250)182(299)215-95(5)158(275)232-129(193(310)311)75-151(273)274)239-180(297)137-90-315-313-88-135(236-159(276)96(6)216-187(304)154(98(8)256)242-144(265)76-198)179(296)234-132(85-253)176(293)237-134(163(280)213-79-146(267)218-127(73-143(199)264)171(288)233-131(84-252)175(292)221-115(35-21-22-58-197)160(277)211-81-148(269)243-152)87-312-314-89-136(178(295)222-117(37-24-60-207-195(202)203)164(281)225-124(70-106-46-54-111(262)55-47-106)168(285)226-121(66-102-29-15-13-16-30-102)166(283)224-119(65-93(2)3)162(279)212-82-149(270)244-155(99(9)257)188(305)240-137)238-174(291)130(83-251)219-147(268)80-214-185(302)153(97(7)255)245-173(290)120(68-104-42-50-109(260)51-43-104)217-145(266)78-210-161(278)116(36-23-59-206-194(200)201)220-172(289)128(74-150(271)272)231-189(306)156(100(10)258)246-184(301)142-41-27-63-249(142)191(139)308/h13-20,29-34,42-57,77,93-101,115-142,152-157,209,251-263H,12,21-28,35-41,58-76,78-92,197-198H2,1-11H3,(H2,199,264)(H,210,278)(H,211,277)(H,212,279)(H,213,280)(H,214,302)(H,215,299)(H,216,304)(H,217,266)(H,218,267)(H,219,268)(H,220,289)(H,221,292)(H,222,295)(H,223,282)(H,224,283)(H,225,281)(H,226,285)(H,227,284)(H,228,287)(H,229,286)(H,230,303)(H,231,306)(H,232,275)(H,233,288)(H,234,296)(H,235,300)(H,236,276)(H,237,293)(H,238,291)(H,239,297)(H,240,305)(H,241,294)(H,242,265)(H,243,269)(H,244,270)(H,245,290)(H,246,301)(H,247,298)(H,271,272)(H,273,274)(H,310,311)(H4,200,201,206)(H4,202,203,207)(H4,204,205,208)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHYILNFEUDIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC3CSSCC(NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)C(C)O)CC(C)C)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)CCCNC(=N)N)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C7CCCN7C3=O)C(C)O)CC(=O)O)CCCNC(=N)N)CC8=CC=C(C=C8)O)C(C)O)CO)C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCCN)CO)CC(=O)N)CO)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)CN)C(=O)NC(C(C)O)C(=O)N9CCCC9C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)CO)CCCNC(=N)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CNC2=CC=CC=C21)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C196H280N54O61S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4561 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the primary target of APETx2?

A1: APETx2 primarily targets ASIC3, a proton-gated sodium channel involved in pain perception. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does APETx2 interact with ASIC3?

A2: APETx2 binds to ASIC3 with high affinity, inhibiting the channel's activity by blocking the influx of sodium ions. This interaction is characterized by a cluster of aromatic and basic residues on APETx2. [, , , ]

Q3: What are the downstream effects of APETx2 binding to ASIC3?

A3: By inhibiting ASIC3, APETx2 reduces neuronal excitability and the transmission of pain signals, leading to analgesic effects. [, , , , , , ]

Q4: Does APETx2 interact with other ion channels?

A4: While highly selective for ASIC3, APETx2 has shown some interaction with other ion channels like hERG and Nav1.8, albeit at higher concentrations. [, , , , , ]

Q5: What is the molecular structure of APETx2?

A5: APETx2 is a 42-amino acid peptide with three disulfide bridges, adopting a compact β-sheet structure. [, ]

Q6: Are there spectroscopic data available for APETx2?

A6: Yes, NMR studies have been conducted on APETx2, confirming its secondary structure and providing insights into its interaction with ASIC3. [, ]

Q7: Has APETx2's stability been investigated?

A7: Yes, studies have explored APETx2's susceptibility to enzymatic degradation by trypsin and pepsin. Attempts to improve its stability via cyclization, while increasing protease resistance, negatively impacted its potency against ASIC3. []

Q8: How do structural modifications of APETx2 affect its activity?

A8: Studies have shown that modifications to APETx2, particularly at the N- and C-termini and involving key aromatic and basic residues, significantly influence its potency and selectivity for ASIC3. [, ] For example, mutating Phe15 to Ala substantially reduced APETx2's inhibitory activity on ASIC3. []

Q9: Have any APETx2 analogs with improved properties been developed?

A9: While the provided research doesn't explicitly mention specific APETx2 analogs, it highlights the importance of structure-activity relationship studies for designing analogs with improved stability, potency, and selectivity. [, ]

Q10: What evidence supports the analgesic potential of APETx2?

A10: Numerous studies demonstrate the analgesic effects of APETx2 in various animal models of pain, including inflammatory pain, postoperative pain, and chronic muscle pain. [, , , , , , , , , , , , , ] For instance, APETx2 alleviated gastric mucosal lesions in a rat model, reduced bone pain in a mouse model of multiple myeloma, and attenuated mechanical hyperalgesia in a mouse model of fibromyalgia. [, , ]

Q11: Has APETx2 been tested in clinical trials for pain management?

A11: While preclinical studies show promise, the provided research doesn't mention any completed or ongoing clinical trials involving APETx2. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.